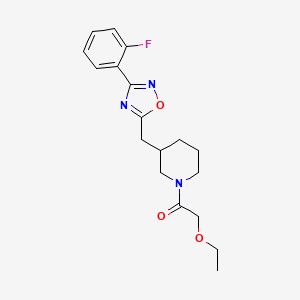![molecular formula C12H11F2NO B2389045 2,2-Difluoro-N-phenylspiro[2.2]pentane-1-carboxamide CAS No. 2445800-62-2](/img/structure/B2389045.png)
2,2-Difluoro-N-phenylspiro[2.2]pentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2-Difluoro-N-phenylspiro[2.2]pentane-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. 2]pentane-1-carboxamide.
Scientific Research Applications
Synthesis and Reactions
- Cyclopropanation and Ring Opening Reactions : Denisov et al. (2019) explored cyclopropanation of related compounds, providing insights into the synthesis and reactivity of spirocyclic compounds similar to 2,2-Difluoro-N-phenylspiro[2.2]pentane-1-carboxamide. This study highlights the potential for such compounds to undergo ring-opening reactions, which could be relevant for the synthesis and modification of this compound (Denisov et al., 2019).
Chemical Modifications
- Fluorine Displacement and Rearrangements : Paleta et al. (2000) investigated the modification of spirocyclic compounds through fluorine displacement, which may provide insights into the chemical behavior and potential derivatization of this compound. Such studies can guide the development of new derivatives with enhanced properties (Paleta et al., 2000).
Biological Activities
- Inhibition of Gene Expression : Palanki et al. (2000) focused on the inhibition of transcription mediated by NF-kappaB and AP-1 transcription factors using a compound structurally similar to this compound. This suggests potential biological activities for the compound, particularly in gene regulation (Palanki et al., 2000).
Potential Medical Applications
- Antiviral Properties : The research by Zhuo et al. (2016) on bicyclo[1.1.1]pentane, a structure related to this compound, in hepatitis C NS5B inhibitors implies potential antiviral applications. The modification of such compounds could lead to the development of new antiviral agents (Zhuo et al., 2016).
Material Science Applications
- Synthesis of Aromatic Polyamides : Wu and Shu (2003) described the synthesis of aromatic polyamides using spirobifluorene moieties, which could be analogous to applications involving this compound in the field of polymer science. This suggests potential use in creating novel polymeric materials (Wu & Shu, 2003).
properties
IUPAC Name |
2,2-difluoro-N-phenylspiro[2.2]pentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO/c13-12(14)9(11(12)6-7-11)10(16)15-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJBOROJMKTJBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(C2(F)F)C(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


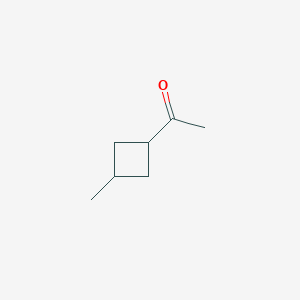
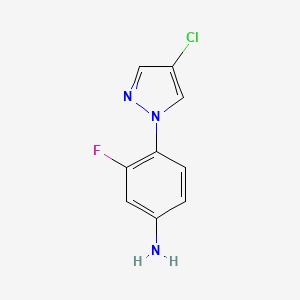
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile](/img/structure/B2388968.png)
![2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one](/img/structure/B2388972.png)
![S-[2-[(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2388973.png)

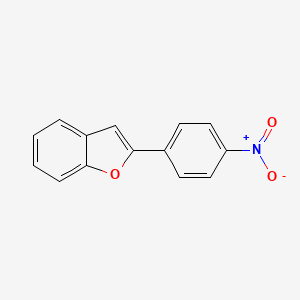
![Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2388977.png)
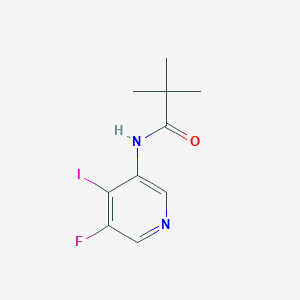
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2388979.png)


